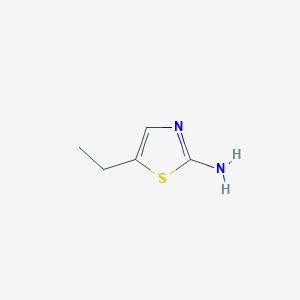

5-Ethylthiazol-2-amine

Descripción

Contextualization of Thiazole (B1198619) Heterocycles in Academic Chemistry

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within their aromatic ring. researchgate.netmdpi.com This unique composition imparts a distinct electronic character and reactivity, making them a cornerstone of heterocyclic chemistry. The thiazole nucleus is not merely a synthetic curiosity; it is a recurring motif in nature, most notably as a fundamental component of thiamine (B1217682) (vitamin B1). researchgate.net In academic research, thiazoles are valued for their versatile reactivity, allowing for a wide range of chemical transformations and the synthesis of complex molecular architectures. mdpi.com Their ability to coordinate with metal ions has also been a subject of study. researchgate.net The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, allows it to participate in various reactions, including electrophilic and nucleophilic substitutions, making it a valuable building block in organic synthesis. mdpi.com

Significance of 2-Aminothiazole (B372263) Scaffolds in Advanced Synthesis and Materials Science Research

The introduction of an amino group at the 2-position of the thiazole ring gives rise to the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry and materials science. dntb.gov.uamdpi.com This scaffold is a key component in numerous compounds with a broad spectrum of biological activities. mdpi.com The presence of the exocyclic amino group provides an additional site for chemical modification, enabling the synthesis of large and diverse compound libraries. dntb.gov.ua This has made 2-aminothiazoles a focal point in the development of new therapeutic agents.

Beyond the life sciences, 2-aminothiazole derivatives are gaining traction in materials science. Their inherent electronic properties, which can be fine-tuned through chemical modification, make them promising candidates for applications in organic electronics. Research is exploring their use in the development of organic light-emitting diodes (OLEDs) and photovoltaics, where the tailored electronic characteristics of these scaffolds can be harnessed. kuey.net The ability of the 2-aminothiazole structure to form ordered assemblies and polymers is also being investigated for the creation of novel functional materials.

Rationale for Dedicated Research on 5-Ethylthiazol-2-amine and its Structural Analogs

The specific focus on this compound stems from a systematic approach to understanding structure-activity relationships (SAR) within the broader class of 2-aminothiazoles. The ethyl group at the 5-position, while seemingly a minor modification, can significantly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and steric profile. These properties are critical determinants of a compound's behavior in both biological and material systems.

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOGSSUZDLBROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508533 | |

| Record name | 5-Ethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39136-60-2 | |

| Record name | 5-Ethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethylthiazol 2 Amine and Its Derivatives

Hantzsch Thiazole (B1198619) Synthesis and Green Chemistry Approaches

The traditional Hantzsch synthesis, while effective, often involves lachrymatory and hazardous α-halocarbonyl compounds. nih.govjocpr.com This has spurred research into greener alternatives that minimize the use and generation of toxic substances, aligning with the principles of green chemistry. bepls.com

A significant advancement in the green synthesis of 2-aminothiazole (B372263) derivatives is the use of water as a solvent. jocpr.com This approach avoids the environmental impact associated with many organic solvents. semanticscholar.org Researchers have successfully developed a one-pot synthesis in water, demonstrating a commitment to eco-friendly procedures. jocpr.com This method is not only convenient but also highly efficient for producing various 2-aminothiazole derivatives. jocpr.com

An efficient, one-pot, and environmentally friendly greener synthetic method has been developed for preparing 2-aminothiazole derivatives from aldehydes and thiourea (B124793). jocpr.com This process utilizes aqueous hydrobromic acid and hydrogen peroxide to generate the bromine source in situ, thereby avoiding the direct handling of hazardous α-bromoaldehydes. jocpr.com For example, the reaction of butyraldehyde (B50154) with isopropyl thiourea in water yields Isopropyl-(5-ethylthiazol-2-yl)-amine. jocpr.com

The green chemistry approach extends to the use of ketones and β-keto esters as starting materials for the synthesis of 2-aminothiazole derivatives. jocpr.com The general procedure involves dissolving the ketone or β-keto ester in water, followed by the addition of aqueous hydrobromic acid and hydrogen peroxide at a controlled temperature. jocpr.com After the in-situ bromination is complete, a thiourea derivative is added, and the mixture is heated to yield the desired 2-aminothiazole. jocpr.com This method has been successfully applied to a range of substrates, showcasing its versatility. jocpr.com

The development of one-pot synthesis procedures represents a significant step forward in the efficient and environmentally benign synthesis of 2-aminothiazole derivatives. jocpr.combepls.com These methods combine multiple reaction steps into a single operation, reducing reaction time, minimizing waste, and simplifying the experimental setup. jocpr.com A high-yield, one-pot procedure in water has been reported for the synthesis of 2-aminothiazole derivatives from easily available carbonyl compounds, demonstrating the practical advantages of this approach. jocpr.com

Application of Aqueous Hydrobromic Acid and Hydrogen Peroxide as Bromine Source

Microwave-Assisted Synthetic Strategies

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including shorter reaction times and often higher yields. nih.govresearchgate.net In the context of thiazole synthesis, microwave irradiation has been successfully employed to accelerate the domino alkylation-cyclization reaction of substituted propargyl bromides with thiourea derivatives. nih.gov This method, conducted in the presence of potassium carbonate in DMF, allows for the rapid synthesis of 2-aminothiazoles. nih.gov For the synthesis of 5-Ethylthiazol-2-amine derivatives, a method utilizing trichloroisocyanuric acid (TCCA) as a dual-function reagent for oxidative cyclization under microwave irradiation has been reported. This one-pot process, conducted in dichloromethane (B109758) with catalytic TEMPO at 60°C for 10 minutes, has shown versatility in producing various nitrogen heterocycles with moderate to good yields.

Efficient Synthesis from Alcohols and Thiourea

A notable method for synthesizing 2-aminothiazole derivatives, such as analogs of this compound, involves a one-pot process starting from primary and secondary alcohols. This reaction utilizes microwave irradiation to facilitate the conversion. Key reagents in this process include trichloroisocyanuric acid (TCCA), which acts as a dual-function reagent for oxidative cyclization, and a catalytic amount of TEMPO in dichloromethane. The reaction proceeds efficiently at 60°C, typically completing within 10 minutes.

This microwave-assisted approach is advantageous due to its speed and one-step nature. However, the yields can be variable, ranging from 5% to 62% depending on the specific alcohol used. For instance, the use of propan-1-ol has been reported to yield 70%, while butanol and 3-methylpentan-1-ol gave more moderate yields of 50% and 41%, respectively. researchgate.net In contrast, hexanol, dodecanol, and 4-methylpentan-1-ol have shown satisfactory yields of 94%, 75%, and 79%. researchgate.net

Optimization of Reaction Parameters for Enhanced Yields

The optimization of reaction conditions is crucial for maximizing the yield and efficiency of chemical syntheses. This often involves a systematic evaluation of various parameters, including solvents, catalysts, temperature, and reaction time.

For the synthesis of thiazole derivatives, various factors have been explored to enhance yields. In copper-catalyzed cyclization reactions, different solvents such as 1,2-dichloroethane, 1,4-dioxane, acetonitrile, and toluene (B28343) have been tested. encyclopedia.pub The choice of copper salt (e.g., CuI, CuCl, CuBr) and the sulfur source (e.g., KSCN, NaSCN) also play a significant role. encyclopedia.pub

In some cases, the use of a co-solvent has been shown to be beneficial. For the synthesis of 2-iminothiazolines, employing 10% dioxane at 100°C resulted in a 90% yield within 30 minutes. researchgate.net Adjusting the temperature and the type of co-solvent, such as acetonitrile, can lead to slight variations in yield. researchgate.net

The table below illustrates the effect of different reaction parameters on the yield of a model reaction.

Table 1: Optimization of Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Cs2CO3 | CH3CN | 60 | - | 12 |

| 8 | TMG | CH3CN | 60 | 5 | 87 |

Data sourced from a study on bridged cyclic polycycle synthesis. researchgate.net

Classical and Modern Synthetic Routes

Cyclization Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a foundational and widely recognized method for constructing the thiazole ring. encyclopedia.pubnih.gov This method involves the cyclization reaction between an alpha-halocarbonyl compound and a compound containing an N-C-S fragment, such as thiourea or thioamides. encyclopedia.pubnih.gov The reaction mechanism proceeds through the nucleophilic attack of the sulfur atom from the thioamide onto the alpha-carbon of the alpha-halocarbonyl compound, forming an intermediate that subsequently dehydrates to yield the thiazole. encyclopedia.pub

Modern variations of cyclization reactions have also been developed. For example, a copper-catalyzed cyclization starting from oximes, anhydrides, and potassium thiocyanate (B1210189) provides another route to thiazoles. encyclopedia.pub Additionally, a domino alkylation-cyclization reaction of propargyl bromides with thiourea derivatives under microwave irradiation offers a rapid synthesis of 2-aminothiazoles. encyclopedia.pubnih.gov

Alkylation and Subsequent Amine Reactions for Targeted Substitution

The alkylation of amines is a fundamental reaction for introducing alkyl groups. uomustansiriyah.edu.iqpressbooks.pub Primary, secondary, and tertiary amines can be alkylated with primary alkyl halides. uomustansiriyah.edu.iq However, controlling the extent of alkylation in primary and secondary amines can be challenging and often results in a mixture of products. uomustansiriyah.edu.iqmasterorganicchemistry.com Tertiary amines, on the other hand, can be cleanly alkylated to form quaternary ammonium (B1175870) salts. uomustansiriyah.edu.iqpressbooks.pub

For the synthesis of specifically substituted amines, multi-step sequences are often employed. These can involve the protection of the amine functionality, followed by alkylation and subsequent deprotection to yield the desired product. This approach, while longer, can offer higher purity and scalability.

Reductive amination represents an alternative method for preparing amines. uomustansiriyah.edu.iq This reaction involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent. uomustansiriyah.edu.iq

Reaction of Ethylamine with Trifluoroacetic Acid and Ethoxycarbonyl Isothiocyanate

The synthesis of certain thiazole derivatives can be achieved through the reaction of amines with reagents like ethoxycarbonyl isothiocyanate. acs.org This reaction can lead to the formation of a thiourea derivative, which can then undergo cyclization to form the thiazole ring. acs.org The use of trifluoroacetic acid can be employed in deprotection steps in more complex syntheses. core.ac.uk

The following table lists the chemical compounds mentioned in this article.

Chemical Reactivity and Derivatization Studies of 5 Ethylthiazol 2 Amine

Transformations Involving the 2-Amino Group

The 2-amino group of 5-ethylthiazol-2-amine is a versatile handle for chemical modification, readily undergoing reactions such as diazotization and acylation. These transformations are fundamental in the synthesis of a wide array of functionalized thiazole (B1198619) derivatives.

Diazotization Reactions and Subsequent Decomposition Pathways

Primary aromatic amines, including this compound, react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. uomustansiriyah.edu.iqlibretexts.org These diazonium salts are often unstable and serve as valuable intermediates that can undergo various subsequent reactions, leading to the introduction of a wide range of substituents onto the thiazole ring. organic-chemistry.org The stability of these diazonium salts can be influenced by factors such as the counterion and the solvent used. numberanalytics.com

A common fate of the diazonium salt intermediate is its conversion to a halogenated derivative through a Sandmeyer-type reaction. For instance, treatment of the diazonium salt with a copper(I) halide, such as copper(I) chloride (CuCl), facilitates the replacement of the diazonium group with a chlorine atom, yielding 2-chloro-5-ethylthiazole. This transformation is a crucial step in the synthesis of various thiazole-based compounds. A general procedure involves the reaction of an aminothiazole with a nitrite source, like isoamyl nitrite, in the presence of a copper(II) halide. amazonaws.com

Table 1: Synthesis of 2-chlorothiazole-5-carboxylate from the corresponding amine amazonaws.com

| Reactant | Reagent 1 | Reagent 2 | Solvent | Reaction Time | Yield |

| Ethyl 2-aminothiazole-5-carboxylate | CuCl₂ | Isoamyl nitrite | CH₃CN | 1 hour | 73% |

The amino group can be removed from the thiazole ring through a process known as reductive deamination. This is achieved by treating the diazonium salt with a reducing agent, such as hypophosphorous acid (H₃PO₂). libretexts.org This reaction is particularly useful when the amino group is used as a temporary directing group to facilitate other substitutions on the thiazole ring and is subsequently removed.

The nitration of 2-aminothiazoles can proceed through different pathways depending on the reaction conditions. Under certain conditions, nitration can occur at the exocyclic amino group to form a nitramine intermediate (2-nitramino-thiazole). google.com This reaction typically involves the use of a mixture of nitric and sulfuric acids. google.com

Further nitration of the thiazole ring can occur, particularly under more vigorous conditions. Following the formation of the 2-nitramino intermediate, a second nitro group can be introduced at the 5-position of the thiazole ring, leading to the formation of 2-nitramino-5-nitrothiazole derivatives. google.comnih.gov The rearrangement of the initially formed 2-nitraminothiazole upon heating can also lead to the formation of 2-amino-5-nitrothiazole. google.com

Mononitration of the 2-Amino Group

Acylation and Related Reactions

The 2-amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. google.comyoutube.com This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen halide produced during the reaction. google.com The resulting N-acylated thiazoles are important intermediates in the synthesis of more complex molecules. scispace.com For example, 2-amino-5-ethylthiazole can be acylated with ethyloxalyl chloride in the presence of pyridine to yield ethyl 5-ethylthiazol-2-ylcarbamoylcarboxylate. google.com

Table 2: Acylation of 2-Amino-5-ethylthiazole google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Amino-5-ethylthiazole | Ethyloxalyl chloride | Pyridine | Pyridine | Ethyl 5-ethylthiazol-2-ylcarbamoylcarboxylate |

Formation of Schiff Bases and Their Derivatives

The exocyclic amino group (-NH2) at the C2 position of the this compound ring is a primary nucleophile, readily participating in condensation reactions with various carbonyl compounds. A significant class of such reactions is the formation of Schiff bases, or azomethines, through its reaction with aldehydes and ketones. This reaction typically proceeds by the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the corresponding N-substituted imine.

These Schiff bases are not merely synthetic intermediates but often exhibit biological activities themselves. The imine bond is crucial for this activity. The general scheme for this reaction involves the condensation of this compound with a selected aldehyde or ketone, often under acidic or basic catalysis, to facilitate the dehydration step. A variety of aromatic and heterocyclic aldehydes have been used to synthesize a library of Schiff bases derived from 2-aminothiazoles.

Table 1: Examples of Schiff Base Formation with this compound

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Resulting Schiff Base Structure |

| This compound | Benzaldehyde (B42025) | N-(phenylmethylidene)-5-ethylthiazol-2-amine |

| This compound | Salicylaldehyde | 2-(((5-ethylthiazol-2-yl)imino)methyl)phenol |

| This compound | 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-5-ethylthiazol-2-amine |

Reactions of the Thiazole Ring

The thiazole ring in this compound is an electron-rich aromatic system, which influences its reactivity towards electrophiles and its ability to participate in various coupling reactions.

The 2-amino group is a strong activating group, directing electrophilic substitution primarily to the C5 position of the thiazole ring. However, since this position is already substituted with an ethyl group in this compound, electrophilic attack is less facile than in 2-aminothiazole (B372263) itself. When reactions do occur, they may proceed at the nitrogen of the amino group or, under forcing conditions, potentially lead to functionalization of the ethyl group. Common electrophilic substitution reactions for 2-aminothiazoles include halogenation, nitration, and sulfonation, which typically show high regioselectivity for the C5 position.

Nucleophilic substitution reactions on the thiazole ring are less common unless the ring is activated by electron-withdrawing groups or a suitable leaving group is present. The 2-amino group's electron-donating nature generally disfavors nucleophilic attack on the ring carbons.

Modern cross-coupling methodologies have enabled the connection of the this compound scaffold to other heterocyclic systems, creating complex molecules with potential applications in medicinal chemistry and materials science. For these reactions to occur, the thiazole ring typically needs to be pre-functionalized, for instance, by introducing a halogen atom (e.g., bromine) at a reactive position, which can then participate in reactions like Suzuki or Stille coupling.

A notable example is the synthesis of hybrid molecules incorporating both thiazole and indazole moieties. For instance, a bromo-substituted 5-ethylthiazole (B108513) could be coupled with an indazole boronic acid derivative under palladium catalysis. Such hybrid structures are of interest for their potential to interact with multiple biological targets. The synthesis of 2-amino-N-(1H-indazol-5-yl)thiazole-5-carboxamides demonstrates the successful linkage of these two heterocyclic systems, highlighting the utility of coupling strategies in generating molecular diversity.

Electrophilic and Nucleophilic Substitution Reactions

Synthesis of Complex Thiazole Scaffolds and Hybrid Molecules

The derivatization of this compound extends beyond simple substitutions and couplings to the construction of more elaborate molecular architectures, including bithiazoles and other fused or linked heterocyclic systems.

Bithiazole and polythiazole structures are found in a number of natural products with significant biological activity. The synthesis of bithiazole analogs from this compound can be achieved through several synthetic routes. One common method is a variation of the Hantzsch thiazole synthesis, where a pre-formed thiazole is further elaborated. Alternatively, oxidative dimerization reactions can link two thiazole units together. For example, coupling of a 5-ethyl-2-aminothiazole with a suitable 2-halothiazole derivative under transition metal catalysis can yield a bithiazole system. Symmetrical 2,2'-bithiazoles have been synthesized by the reaction of dithiooxamide (B146897) with α-haloketones, indicating a versatile route to this class of compounds.

Table 2: Representative Bithiazole Synthesis

| Thiazole Precursor 1 | Thiazole Precursor 2 / Reagent | Coupling Method | Resulting Structure Class |

| 2-Amino-5-ethylthiazole | 2-Bromo-5-ethylthiazole | Palladium-catalyzed cross-coupling | 5,5'-diethyl-2,2'-bithiazole |

| Dithiooxamide | 1-Bromo-2-butanone | Hantzsch-type condensation | Symmetrical 4,4'-dialkyl-2,2'-bithiazoles |

The versatile scaffold of this compound can also serve as a starting point for the synthesis of other heterocyclic structures like thiazolidinediones and thiopyrans, although this often involves multi-step sequences and significant modification of the original ring.

The synthesis of thiazolidinedione derivatives from aminothiazoles can be complex. One potential, albeit challenging, pathway could involve the reaction of a 2-(substituted-imino)thiazole with a reagent like chloroacetic acid, followed by cyclization and further transformations. More commonly, thiazolidinediones are synthesized from different starting materials, but their structural relationship to thiazoles makes them a target for comparative biological studies.

The construction of thiopyran rings fused to a thiazole core (thiazolo[5,4-b]thiopyrans) can be accomplished through multi-component reactions. For example, a reaction involving a 2-aminothiazole derivative, an aldehyde, and a source of active methylene (B1212753), such as malononitrile, can lead to the formation of a fused thiopyran ring system. These reactions often proceed through a cascade of bond-forming events, efficiently building molecular complexity.

Synthesis of Hydrazide-Hydrazone Thiazole Derivatives

The versatile scaffold of 2-aminothiazoles serves as a precursor for the synthesis of more complex molecules, including hydrazide-hydrazone derivatives. These derivatives are typically synthesized through a multi-step process involving the initial formation of a carbohydrazide (B1668358), followed by condensation with various aldehydes.

A general and effective method involves a two-step synthesis. mdpi.com First, a thiazole-5-carboxylate ester is reacted with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in refluxing ethanol (B145695). This reaction substitutes the ester group with a carbohydrazide functional group (-CONHNH₂). mdpi.com In the second step, the resulting thiazole-carbohydrazide is condensed with a range of substituted benzaldehydes. This reaction is typically catalyzed by a few drops of concentrated sulfuric acid in absolute ethanol under reflux, yielding the final N-acylhydrazone derivatives. mdpi.com This process has been used to synthesize a wide array of hydrazones with yields often exceeding 70%. mdpi.comresearchgate.net

A study detailed the synthesis of a series of N'-substituted-benzylidene-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazides (compounds 5-18) using this approach, starting from the corresponding ethyl-carboxylate ester. mdpi.com The reaction conditions and the variety of substituents on the benzaldehyde ring demonstrate the robustness of this synthetic pathway. mdpi.com

Table 1: Synthesis of Thiazole Acyl-Hydrazone Derivatives This table presents a selection of synthesized hydrazone derivatives from a thiazole carbohydrazide precursor and various substituted benzaldehydes, illustrating the versatility of the condensation reaction.

| Compound | Substituted Benzaldehyde Reactant | Yield (%) | Melting Point (°C) |

| 5 | 2-Methoxybenzaldehyde | 98% | 289 |

| 7 | 4-Methoxybenzaldehyde | 99% | 240-241 |

| 13 | 4-Fluorobenzaldehyde | 85% | 255-256 |

| 14 | 2-Hydroxybenzaldehyde | 99% | 260 |

| 17 | 2,4-Dichlorobenzaldehyde | 90% | >300 |

| Data sourced from Nastasă et al., 2015. mdpi.com |

Alternative synthetic strategies include one-pot, three-component reactions. For instance, novel bi-thiazole structures containing a hydrazono linkage have been prepared by reacting a thiazolyl-hydrazine with thiosemicarbazide (B42300) and appropriate hydrazonoyl chlorides in dioxane with a catalytic amount of triethylamine. ekb.eg Another approach involves the condensation of a benzoylated thiosemicarbazide intermediate, such as N-ethyl-2-(4-hydroxybenzoyl)hydrazine-1-carbothioamide, with an α-haloketone like 4-(chloroacetyl)catechol in boiling acetone (B3395972) to yield a cyclized hydrazide-hydrazone thiazole. nih.gov

Preparation of Acetamido-Thiazole-Indazole Derivatives

The synthesis of hybrid molecules combining thiazole and indazole rings often involves the formation of an acetamide (B32628) linkage. These derivatives are typically prepared via peptide coupling reactions between a substituted 2-aminothiazole and an indazole-acetic acid derivative. rroij.comrroij.com

A common procedure utilizes standard peptide coupling reagents to facilitate the amide bond formation. In a representative synthesis, 2-(1H-indazol-4-yl)acetic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in a solvent like dichloromethane (B109758) (DCM). rroij.comrroij.com To this activated mixture, a substituted 2-aminothiazole, such as ethyl 2-amino-4-ethylthiazole-5-carboxylate, is added. The reaction proceeds at room temperature, and after workup and purification by column chromatography, the desired acetamido-thiazole-indazole derivative is obtained in good yield. rroij.comrroij.com This methodology has proven effective for coupling various substituted thiazoles, demonstrating its utility in generating a library of these hybrid compounds. rroij.com

Table 2: Synthesis of Acetamido-Thiazole-Indazole Derivatives via Peptide Coupling This table showcases the results of coupling 2-(1H-indazol-4-yl)acetic acid with various 2-aminothiazole derivatives, including reaction time and yield.

| Compound ID | 2-Aminothiazole Reactant | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 4a | Ethyl-2-amino-4-methylthiazole-5-carboxylate | 8 | 81 | 123 |

| 4b | Ethyl-2-aminothiazole-5-carboxylate | 7 | 80 | 118 |

| 4c | Ethyl-2-amino-4-ethylthiazole-5-carboxylate | 6 | 78 | 153 |

| 4g | 4,5-Dimethylthiazol-2-amine | 8 | 88 | 127 |

| 4h | 5-Methylthiazol-2-amine | 7 | 87 | 118 |

| Data sourced from Patel et al., 2016. rroij.com |

Mechanistic Investigations of Derivatization Reactions

The derivatization of thiazoles into hydrazones and acetamides proceeds through well-understood reaction mechanisms.

The synthesis of thiazolyl-hydrazono-ethylthiazole derivatives via the one-pot reaction of a thiosemicarbazone intermediate with hydrazonoyl chlorides is proposed to occur through a specific pathway. ekb.egnih.gov The reaction is facilitated by a base, such as triethylamine (TEA), which deprotonates the thiosemicarbazone. The subsequent step involves a nucleophilic attack of the sulfur atom on the electrophilic carbon of the hydrazonoyl chloride, followed by an intramolecular cyclization with the elimination of hydrogen chloride to form the stable thiazole ring. ekb.egnih.gov

For the preparation of hydrazide-hydrazone derivatives from a carbohydrazide and an aldehyde, the mechanism is a classic acid-catalyzed nucleophilic addition-elimination. mdpi.com The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity. The terminal nitrogen of the hydrazide then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a sequence of proton transfers and the elimination of a water molecule to form the C=N double bond of the hydrazone. mdpi.comresearchgate.net

The formation of the acetamido-thiazole-indazole linkage via peptide coupling reagents like EDCI also follows a distinct mechanism. rroij.comrroij.com EDCI first activates the carboxylic acid group of the indazole-acetic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. The exocyclic amino group of the this compound then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, forming the stable amide bond and releasing an N,N'-disubstituted urea (B33335) byproduct. rroij.com The base, DIPEA, is used to neutralize any acids present and ensure the aminothiazole remains in its nucleophilic, unprotonated state. rroij.com

Spectroscopic and Structural Elucidation of 5 Ethylthiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Interpretation (Chemical Shifts, Spin-Spin Coupling, Integration)

The ¹H NMR spectrum of 5-Ethylthiazol-2-amine displays characteristic signals that correspond to the different types of protons in the molecule. The integration of these signals confirms the number of protons in each environment.

Key signals in the ¹H NMR spectrum include:

Ethyl Group (CH₂CH₃): This group gives rise to two distinct signals. The methyl (CH₃) protons typically appear as a triplet in the range of δ 1.2–1.4 ppm. This splitting pattern, a triplet, is due to the spin-spin coupling with the adjacent methylene (B1212753) (CH₂) protons (n+1 rule, where n=2). The methylene (CH₂) protons appear as a quartet around δ 2.5–2.7 ppm, a result of coupling with the three methyl protons.

Thiazole (B1198619) Ring Proton: The proton attached to the carbon at the 4-position of the thiazole ring is expected to produce a signal.

Amine Group (NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift of these protons can be variable and is often found in the range of δ 5.2–5.5 ppm. The broadness of this signal is due to quadrupole broadening and chemical exchange.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Ethyl) | 1.2–1.4 | Triplet | 3H |

| -CH₂- (Ethyl) | 2.5–2.7 | Quartet | 2H |

| -NH₂ (Amine) | 5.2–5.5 | Broad Singlet | 2H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single sharp line.

The expected chemical shifts for the carbon atoms in this compound are:

Ethyl Group Carbons: The methyl carbon (-CH₃) and methylene carbon (-CH₂-) will have distinct signals.

Thiazole Ring Carbons: The three carbon atoms within the thiazole ring (at positions 2, 4, and 5) will each produce a separate signal. The carbon atom bonded to the nitrogen and sulfur (C2) will have a different chemical shift compared to the carbons at the C4 and C5 positions.

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | ~15 |

| -CH₂- (Ethyl) | ~25 |

| C4 (Thiazole) | ~110-140 |

| C5 (Thiazole) | ~110-140 |

| C2 (Thiazole) | >160 |

Influence of Deuterated Solvents (e.g., DMSO-d₆) on NMR Spectra

The choice of deuterated solvent can influence the chemical shifts and appearance of certain signals in an NMR spectrum. thieme-connect.de Solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for their ability to dissolve a wide range of organic compounds. studymind.co.uk

For this compound, using a protic deuterated solvent like D₂O can lead to the exchange of the amine (NH₂) protons with deuterium. savemyexams.com This exchange results in the disappearance of the NH₂ signal from the ¹H NMR spectrum, which is a useful technique for confirming the presence of exchangeable protons. savemyexams.comdocbrown.info In aprotic solvents like CDCl₃ or DMSO-d₆, the NH₂ protons are typically observed. The chemical shift of these protons can also be affected by the hydrogen-bonding capabilities of the solvent. researchcommons.org For instance, in DMSO-d₆, which is a hydrogen bond acceptor, the NH₂ signal might appear at a different chemical shift compared to a less polar solvent like CDCl₃. researchcommons.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. savemyexams.com

Identification of Characteristic Vibrational Modes and Functional Group Absorption Bands

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The primary amine group (-NH₂) shows characteristic stretching vibrations. Typically, two bands are observed for a primary amine in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. orgchemboulder.comlibretexts.org For this compound, these bands are expected around 3300–3400 cm⁻¹.

C-H Stretching: The C-H bonds of the ethyl group and the thiazole ring will show stretching vibrations in the region of 3100-2850 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the range of 1650-1580 cm⁻¹. orgchemboulder.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected in the 1650-1475 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.comlibretexts.org

C-S Stretching: The thiazole ring contains a C-S bond, and its stretching vibration can be observed, often in the fingerprint region. A C-S-C ring vibration is noted to be in the 650–700 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | 3300–3400 |

| C-H Stretch | Alkyl, Aromatic | 3100–2850 |

| N-H Bend | Primary Amine (-NH₂) | 1650–1580 |

| C=N / C=C Stretch | Thiazole Ring | 1650–1475 |

| C-N Stretch | Aromatic Amine | 1335–1250 |

| C-S-C Ring Vibration | Thiazole Ring | 650–700 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. bu.edu.eg It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern. bu.edu.eglcms.cz

For this compound (C₅H₈N₂S), the molecular weight is approximately 128.20 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for thiazole derivatives can involve the cleavage of the ethyl group or the rupture of the thiazole ring itself. arkat-usa.org The fragmentation pattern helps to confirm the presence of the ethylthiazole backbone.

Determination of Molecular Ion and Characteristic Fragmentation Patterns

Mass spectrometry of this compound, which has a molecular formula of C₅H₈N₂S, indicates a molecular weight of approximately 128.20 g/mol . nih.govchemicalbook.com In electron impact (EI) mass spectrometry, the compound exhibits a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 128. This peak corresponds to the intact molecule that has lost one electron. The presence of two nitrogen atoms results in an even-numbered molecular weight, consistent with the nitrogen rule. msu.edu

The fragmentation of this compound follows predictable pathways for aliphatic amines and heterocyclic compounds. miamioh.edu The fragmentation pattern is characterized by alpha-cleavage, which is a dominant fragmentation mode for aliphatic amines, and cleavage of the ethyl substituent. miamioh.edulibretexts.org The loss of a methyl radical (•CH₃) from the ethyl group results in a significant fragment ion at m/z 113. Another key fragmentation involves the loss of the entire ethyl radical (•C₂H₅), leading to a peak at m/z 99. These fragmentation patterns are crucial for confirming the structure of the ethylthiazole backbone.

Table 1: Characteristic Mass Spectrometry Fragmentation of this compound

| m/z Value | Ion Structure/Fragment Lost | Fragmentation Pathway |

|---|---|---|

| 128 | [C₅H₈N₂S]⁺˙ (Molecular Ion) | Ionization of the parent molecule |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 99 | [M - C₂H₅]⁺ | Loss of an ethyl radical (alpha-cleavage) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is characterized by electronic transitions within the thiazole ring and the amino group. The spectrum typically shows absorption bands corresponding to π → π* and n → π* transitions. nih.govmsu.edu The π → π* transitions, which are generally of high intensity, arise from the delocalized π-electron system of the aromatic thiazole ring. The n → π* transitions, which are typically of lower intensity, involve the non-bonding electrons on the nitrogen and sulfur atoms of the heterocycle and the exocyclic amino group.

Studies on structurally similar aromatic imines containing thiazole moieties have investigated these electronic transitions in detail. nih.gov For these related compounds, changes in concentration can lead to a hyperchromic effect (an increase in molar absorptivity) without shifting the wavelength of maximum absorption (λmax). nih.gov While specific photophysical parameters such as the molar absorption coefficient (ε) for this compound are not detailed in the available literature, the values can be inferred from analogous compounds, where they are in the range of 28000–29000 M⁻¹cm⁻¹. nih.gov The ethyl substituent is expected to cause a slight red shift (bathochromic shift) in the absorption bands compared to the unsubstituted 2-aminothiazole (B372263) due to its electron-donating inductive effect.

Raman Spectroscopy

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used for detecting molecules at very low concentrations, with enhancement factors that can be as high as 10¹⁰ to 10¹¹. wikipedia.orgspectroscopyonline.com This method overcomes the primary limitation of conventional Raman spectroscopy, which is its inherently weak signal. mdpi.comnih.gov SERS has been effectively applied to the analysis of 2-aminothiazole, the parent compound of this compound, demonstrating its utility for detecting these types of molecules at concentrations as low as 0.03 mM. researchgate.netresearchgate.net The enhancement is achieved by adsorbing the analyte onto a nanostructured metal surface, typically gold or silver. wikipedia.orgarxiv.org The significant signal amplification in SERS arises from a combination of electromagnetic and chemical enhancement mechanisms. nih.govarxiv.org Given the success with 2-aminothiazole, SERS is a promising technique for the low-concentration analysis of this compound in various applications.

SERS provides detailed information about the vibrational modes of a molecule and its orientation upon adsorption to a metal substrate. researchgate.netrsc.org For 2-aminothiazole adsorbed on gold nanoparticles, the SERS spectra show distinct vibrational signatures that are concentration-dependent. researchgate.net At higher concentrations (e.g., 5 mM), the molecule is believed to stand end-on, adsorbing to the gold surface primarily through the nitrogen atom of the thiazole ring. researchgate.net As the concentration decreases, the orientation changes, and the molecule interacts with the surface through both the ring nitrogen and the exocyclic amino nitrogen. researchgate.net

This change in orientation is reflected in the SERS spectra by shifts in the positions of certain vibrational bands. For example, the Au-N stretching vibration shifts, and changes are observed in the bands related to C-N stretching and N-H bending. researchgate.net The enhancement of in-plane vibrational modes in the 1000–1700 cm⁻¹ range further suggests a predominantly vertical orientation on the substrate surface. researchgate.net Similar vibrational signatures and concentration-dependent adsorption behavior are expected for this compound, with the ethyl group causing minor shifts in the frequencies of the vibrational modes.

Table 2: Key SERS Vibrational Bands and Assignments for 2-Aminothiazole on a Gold Substrate (Analogous to this compound)

| Wavenumber (cm⁻¹) | Vibrational Assignment | Notes on Orientation |

|---|---|---|

| ~230-239 | Au-N stretching | Band shifts with concentration, indicating changes in interaction with the surface. researchgate.net |

| ~1300-1322 | C-N symmetric stretching, C-H and N-H in-plane bending | Red-shifts at lower concentrations, suggesting reorientation. researchgate.net |

| ~1394 | N-H bending | Characteristic band of the imino tautomer, enhanced at higher concentrations. researchgate.net |

Application of Surface-Enhanced Raman Spectroscopy (SERS) for Low Concentration Analysis

Tautomerism Studies

2-aminothiazole and its derivatives, including this compound, can exist in two tautomeric forms: the amino form and the imino form. The tautomeric equilibrium is a critical aspect of their chemical nature, as it can be influenced by the solvent and molecular environment. researchgate.nettandfonline.com

Figure 1. Tautomeric equilibrium between the amino and imino forms of this compound.

Figure 1. Tautomeric equilibrium between the amino and imino forms of this compound.Studies on 2-aminothiazoles have generally concluded that the amino tautomer is the predominant form in aqueous solutions. researchgate.netrsc.org However, the equilibrium can shift. For instance, SERS studies on 2-aminothiazole have shown that while the amino form is dominant, the tautomeric equilibrium shifts toward the amino form as the concentration decreases. researchgate.net Conversely, some research suggests that in polar solvents, the imine form can be energetically favorable. ias.ac.in The specific tautomeric preference is a result of a delicate balance between the stability gained from the aromaticity of the amino form and the influence of electron-withdrawing or -donating groups and solvent interactions. For this compound, the electron-donating ethyl group at the 5-position is expected to further stabilize the aromatic amino tautomer.

Spectroscopic Evidence for Amino-Imino Tautomeric Equilibrium

The existence of this compound in a dynamic equilibrium between its amino and imino forms is substantiated by various spectroscopic techniques. While direct studies on the 5-ethyl derivative are limited, extensive research on the parent compound, 2-aminothiazole, provides a strong basis for understanding this phenomenon. The principles and findings are largely applicable, with considerations for the electronic influence of the 5-ethyl group.

Spectroscopic analysis, particularly through Raman and Surface-Enhanced Raman Spectroscopy (SERS), has been instrumental in distinguishing between the tautomers. researchgate.net Theoretical calculations using Density Functional Theory (DFT) predict distinct vibrational wavenumbers for the amino and imino structures. researchgate.net Experimental Raman spectra of 2-aminothiazole in a saturated aqueous solution show a closer match with the calculated spectrum for the amino tautomer, indicating it is the predominant form under these conditions. researchgate.netresearchgate.net

Key spectroscopic observations that provide evidence for the tautomeric equilibrium include:

Infrared (IR) Spectroscopy : The position of the N-H stretching band in the IR spectrum is sensitive to the electronic environment of the amine group. For 2-amino-5-methylthiazole (B129938), the N-H stretch appears at 3364 cm⁻¹. In 5-ethyl analogs, this band is expected to shift to a lower wavenumber, around 3350 cm⁻¹, due to a slight alteration in the electron density distribution within the thiazole ring caused by the ethyl group.

Raman Spectroscopy : In the Raman spectrum of 2-aminothiazole, specific bands can be assigned to either the amino or the imino form. For instance, a band observed around 1407 cm⁻¹ in the normal Raman spectrum is characteristic of the imino tautomer. researchgate.net The presence of bands corresponding to both forms, even if one is of weak intensity, suggests that the tautomers coexist. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra can provide evidence for tautomerism. In DMSO-d₆, the amino (NH₂) protons of similar compounds show distinct chemical shifts. arkat-usa.org The rapid exchange of the tautomeric proton between the exocyclic nitrogen and the ring nitrogen can sometimes be observed, depending on the solvent and temperature. clockss.org

The following table summarizes the characteristic spectroscopic data used to identify the amino and imino tautomers of 2-aminothiazoles, which serves as a model for this compound.

Table 1: Spectroscopic Data for Amino-Imino Tautomers of 2-Aminothiazoles

| Spectroscopic Method | Amino Tautomer Feature | Imino Tautomer Feature | Reference |

|---|---|---|---|

| Raman Spectroscopy | Dominant spectral features in saturated aqueous solution. | Characteristic band around 1407 cm⁻¹ (in-plane N-H bending coupled with C-N stretching). | researchgate.net |

| IR Spectroscopy | N-H stretching band (~3350 cm⁻¹ for ethyl analog). | C=N stretching band (expected at a different frequency). |

| ¹H NMR Spectroscopy | Signal for -NH₂ protons. | Signal for =NH proton. | arkat-usa.org |

Environmental and Concentration Effects on Tautomeric Preferences

The position of the amino-imino tautomeric equilibrium is not static; it is significantly influenced by the surrounding environment, including the solvent and the concentration of the compound. numberanalytics.com

Environmental Effects (Solvent Polarity):

The solvent plays a crucial role in stabilizing one tautomer over the other. numberanalytics.com The stability of the tautomers can be affected by both specific interactions, like hydrogen bonding, and non-specific dielectric effects. sonar.ch For 2-aminothiazole derivatives, studies have shown that the amino form is overwhelmingly predominant in aqueous media. acs.org The tautomeric equilibrium constant (KT = [amino]/[imino]) is often very large in polar, protic solvents like water, indicating a strong preference for the amino form. This preference can be attributed to the favorable solvation of the more polar amino tautomer. In contrast, in non-polar solvents, the less polar imino form might be relatively more stable, although the amino form generally remains dominant for 2-aminothiazoles.

Theoretical calculations on related heterocyclic systems have demonstrated that solvent can be modeled to understand its stabilizing effects on different tautomers. sonar.ch For instance, explicit solvation models show how solvent molecules like methanol (B129727) can form hydrogen-bonding complexes, thereby altering the energy difference between tautomeric states. sonar.ch

Concentration Effects:

The concentration of the solute can also shift the tautomeric equilibrium. Studies on 2-aminothiazole using SERS have revealed that at higher concentrations, the equilibrium may favor one form, while dilution can shift it toward the other. researchgate.net Specifically, for 2-aminothiazole adsorbed on gold nanoparticles, it was found that the tautomeric equilibrium shifts towards the amino form as the concentration is decreased. researchgate.net At higher concentrations, intermolecular interactions or self-association may favor the imino form or alter the adsorption geometry on the SERS substrate. researchgate.net

The table below illustrates the general principles of how environmental factors can influence the tautomeric equilibrium constant (KT).

Table 2: Influence of Environmental Factors on Tautomeric Equilibrium (KT = [amino]/[imino])

| Factor | Condition | Expected Effect on KT | Predominant Tautomer | Reference |

|---|---|---|---|---|

| Solvent Polarity | Increasing Solvent Polarity (e.g., from Toluene (B28343) to Methanol) | Increase | Amino | sonar.ch |

| Concentration | Decreasing Concentration (in aqueous solution on Au nanoparticles) | Increase | Amino | researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying thiazole (B1198619) derivatives. tandfonline.comroyalsocietypublishing.org These methods are used to predict a wide range of molecular characteristics with a high degree of accuracy, providing a fundamental understanding of the molecule's behavior at an atomic level. iosrjournals.org For 5-Ethylthiazol-2-amine, these calculations can elucidate its geometry, vibrational modes, electronic properties, and reactivity patterns.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. iosrjournals.org It is widely applied to predict the properties of thiazole-containing compounds. royalsocietypublishing.orgirjweb.com DFT calculations for this compound and its analogs typically employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or higher to achieve a balance between computational cost and accuracy. irjweb.comscirp.org

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. faccts.defaccts.de For 2-aminothiazole (B372263) derivatives, these calculations predict a planar thiazole ring with partial aromaticity due to the delocalization of π-electrons. The introduction of an ethyl group at the 5-position is expected to cause minor steric distortions, slightly affecting the planarity of the ring.

Theoretical calculations for analogous 2-aminothiazoles suggest average bond lengths of approximately 1.71–1.73 Å for the C–S bond and 1.32–1.34 Å for the C–N bond within the ring. The exocyclic amine group typically has an N-H bond length of about 1.01 Å.

Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations predict the frequencies of bond stretching, bending, and torsional motions, which correspond to peaks in experimental infrared (IR) and Raman spectra. researchgate.net For primary amines like this compound, asymmetric and symmetric N-H stretching modes are expected near 3500 cm⁻¹ and 3400 cm⁻¹, respectively. iosrjournals.org The C-H stretching vibrations of the aromatic thiazole ring are typically found in the 3190-3050 cm⁻¹ region. Assignments are confirmed by examining the Potential Energy Distribution (PED).

Table 1: Predicted Geometrical Parameters for 2-Aminothiazole Analogs This table presents typical bond lengths and angles for 2-aminothiazole derivatives based on DFT calculations. Specific values for this compound may vary slightly.

| Parameter | Typical Value |

|---|---|

| C-S Bond Length (Å) | 1.71 - 1.73 |

| C-N Bond Length (ring, Å) | 1.32 - 1.34 |

| N-C Bond Length (amine, Å) | 1.44 - 1.46 |

| N-H Bond Length (Å) | ~1.01 |

The electronic properties of this compound are key to understanding its reactivity. DFT is used to calculate several descriptors that characterize this behavior.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For related thiazole derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.5 eV, indicating significant chemical reactivity. irjweb.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. scirp.org It helps identify regions that are rich or poor in electrons. Red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor) and are prone to nucleophilic attack. For aminothiazoles, the MEP map typically shows a negative potential around the endocyclic nitrogen atom, identifying it as a primary site for protonation or coordination with electrophiles. royalsocietypublishing.orgirjweb.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the calculated wavefunction into a set of localized orbitals corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.de This analysis reveals hyperconjugative interactions, which are stabilizing charge-transfer events from filled (donor) to empty (acceptor) orbitals. taylorandfrancis.com In aminothiazoles, significant delocalization occurs from the lone pairs of the sulfur and nitrogen atoms into the antibonding orbitals of the ring, contributing to the molecule's stability and aromatic character. taylorandfrancis.comuba.ar

Table 2: Calculated Electronic Properties for an Analogous Thiazole Derivative Data based on a theoretical study of N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine using DFT B3LYP/6-311G(d,p). irjweb.com

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.5293 irjweb.com |

| LUMO Energy | -0.8302 irjweb.com |

Like other 2-aminothiazoles, this compound can exist in an equilibrium between its amino and imino tautomeric forms. researchgate.netconicet.gov.ar DFT calculations are essential for studying this tautomerism by determining the relative stabilities of the tautomers and the energy barrier for their interconversion. rsc.org

The amino form is generally found to be the more stable tautomer in solution. researchgate.netconicet.gov.ar Computational studies on related systems have shown that the energy barrier for the proton transfer from the exocyclic amino group to the endocyclic nitrogen (amino → imino) can be significant in the gas phase. nih.gov However, this barrier can be substantially lowered in the presence of solvent molecules, such as water, which can act as a catalyst by forming a bridge for the proton transfer. worldscientific.com DFT calculations can model these transition state structures, both for the direct and solvent-assisted pathways, revealing the geometric changes required for the tautomerization process. rsc.orgchemrxiv.org For instance, calculations on a related system showed a high uncatalyzed energy barrier, which was reduced by more than half with the assistance of a single water molecule. nih.gov

The interaction of this compound with other chemical species, such as metal nanoparticles, can be effectively modeled using DFT. rsc.org Such studies are crucial for applications in materials science and sensor technology. For example, the adsorption of 2-aminothiazole on gold nanoparticles has been investigated computationally. researchgate.net

These studies reveal that the molecule can bind to the gold surface through different sites. researchgate.net At higher concentrations, the amino tautomer tends to bind "end-on" through the lone pair of the endocyclic nitrogen atom. researchgate.net At lower concentrations, a change in orientation can occur, with the molecule standing on the surface and interacting via both the endocyclic and exocyclic nitrogen atoms. researchgate.net DFT calculations help to determine the preferred binding modes, adsorption energies, and the nature of the molecule-surface bond, providing insights that are consistent with experimental techniques like Surface-Enhanced Raman Scattering (SERS). researchgate.netrsc.org

The presence of a flexible ethyl group at the 5-position means that this compound can exist in different conformations due to rotation around the C-C single bond. Conformational analysis using DFT helps to identify the most stable conformers and the energy barriers between them. physchemres.orgnih.gov

For alkyl-substituted thiazoles, the orientation of the alkyl group relative to the thiazole ring is a key determinant of stability. Studies on 2-ethylthiazole (B99673) have identified a stable conformer where the ethyl group is not coplanar with the furan (B31954) ring, with a calculated dihedral angle of approximately 98.6°. nih.gov This minimizes steric clashes between the ethyl group and the atoms of the thiazole ring. The rotational barrier for the ethyl group is typically calculated to be significant, suggesting that certain conformations will be more populated at room temperature. nih.govchemrxiv.org Intramolecular hydrogen bonding between the amine group and the ring nitrogen can further stabilize specific conformations.

Modeling of Molecular Interactions (e.g., with Nanoparticles)

Ab Initio and Semi-Empirical Methodologies (e.g., PM3)

Theoretical studies on 2-aminothiazole, a core structure within this compound, have utilized density functional theory (DFT) to predict optimized structural parameters and vibrational frequencies. researchgate.net These calculations help in understanding the molecule's geometry and the energetic landscape of its different conformations. For instance, DFT calculations can elucidate the tautomeric equilibrium between the amino and imino forms of the 2-aminothiazole ring, a key aspect of its chemical behavior. researchgate.net

In related thiazole systems, semi-empirical methods like PM3 have been employed to study their electronic structure and reactivity. While specific PM3 studies on this compound are not prevalent in the reviewed literature, the methodology is a common tool for initial computational screening of similar organic molecules due to its balance of speed and reasonable accuracy.

Molecular Modeling and Simulations

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules like this compound. nih.govmdpi.com These simulations model the atomic-level motions over time, providing insights into the molecule's dynamic behavior and the various shapes it can adopt. frontiersin.orgconsensus.app High-temperature MD simulations can be used to accelerate the exploration of the conformational landscape, although care must be taken to avoid excessively high temperatures that could lead to unrealistic structures. nih.gov

MD simulations are crucial for understanding how this compound and its derivatives interact with their environment, such as solvent molecules or biological macromolecules. mdpi.com By simulating these interactions, researchers can gain a detailed picture of the intermolecular forces at play, including hydrogen bonding and hydrophobic interactions, which are critical for biological activity. mdpi.com For instance, MD simulations have been used to study the stability of ligand-protein complexes involving thiazole derivatives, confirming the stability of docked conformations. nih.govmdpi.com

Theoretical Studies on Biological Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a widely used computational technique to predict how a small molecule, such as this compound, might bind to a protein target. mdpi.comresearchgate.net This method involves computationally placing the ligand into the binding site of a receptor and scoring the potential binding poses based on their predicted interaction energy. researchgate.netbiointerfaceresearch.com

For example, docking studies on derivatives of the core thiazole structure have been instrumental in identifying potential inhibitors for various enzymes. nih.govbiointerfaceresearch.com These studies help to elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The insights gained from docking can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Prediction of Pharmacokinetic Parameters (ADME)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of development. nih.govnih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug discovery. nih.gov

For compounds like this compound, various molecular descriptors can be calculated and used in quantitative structure-property relationship (QSPR) models to predict ADME properties. uniroma1.it These descriptors can include molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. ucsd.edu For instance, adherence to guidelines like Lipinski's Rule of Five, which is based on these properties, is often used as an initial filter for drug-likeness.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 128.20 g/mol | nih.gov |

| Molecular Formula | C5H8N2S | nih.gov |

| XLogP3-AA | 1.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 67.2 Ų | nih.gov |

Theoretical Elucidation of Chemical Reactivity and Stability

Computational methods, particularly density functional theory (DFT), are valuable for understanding the chemical reactivity and stability of molecules like this compound. nih.gov DFT calculations can provide insights into the electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are key indicators of reactivity. nih.gov

The stability of the thiazole ring is influenced by the electronegativity of the sulfur and nitrogen atoms, which contribute to its aromatic character. Theoretical studies on related nitroazoles have shown that the introduction of certain functional groups can significantly impact the stability and energetic properties of the ring system. ethernet.edu.et For this compound, the amino and ethyl groups will influence the electron distribution and, consequently, its reactivity in chemical transformations. For example, the amino group is a known site for reactions such as acylation. acs.org The stability of different tautomeric forms can also be assessed computationally, which is crucial for understanding its behavior in different chemical environments. researchgate.net

Advanced Research Applications of 5 Ethylthiazol 2 Amine Derivatives

Role as Synthetic Intermediates in Advanced Organic Synthesis

5-Ethylthiazol-2-amine and its derivatives are versatile intermediates in organic synthesis, enabling the construction of complex molecular architectures. Their utility spans the creation of various classes of compounds, from urea (B33335) derivatives to novel heterocyclic systems.

Precursor in the Synthesis of Urea Derivatives

Derivatives of this compound are valuable precursors for synthesizing urea and thiourea (B124793) compounds, a class of molecules with significant therapeutic potential. For instance, the reaction of amine intermediates with isocyanates or isothiocyanates is a common strategy to form urea or thiourea linkages. acs.orggoogle.com

In one notable example, an amine intermediate derived from a thiazole (B1198619) compound was reacted with 3-chlorophenyl isocyanate to produce a urea derivative with a 63% yield. acs.orgacs.org This particular synthesis was part of the development of BPR1K871, a clinical candidate for treating acute myeloid leukemia. acs.orgacs.org The synthesis of various urea and thiourea derivatives of thiazol-2-ethylamines has also been explored for their activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis. nih.gov

The general approach often involves the reaction of a thiazole-containing amine with an appropriate acyl chloride or isocyanate. nih.gov These reactions highlight the role of the 2-amino group of the thiazole ring as a key nucleophile for building more complex structures. The resulting urea derivatives have shown promise in various therapeutic areas, including as multi-kinase inhibitors. researchgate.net

Table 1: Synthesis of Urea Derivatives from this compound Analogs

| Amine Intermediate | Reagent | Product Type | Application | Reference |

|---|---|---|---|---|

| Amine intermediate 9 | 3-chlorophenyl isocyanate | Urea derivative 11 | Multi-kinase inhibitor | acs.orgacs.org |

| 4-Arylthiazol-2-ethylamine synthons | Acyl chlorides | Trisubstituted ureas | Antitrypanosomal agents | nih.gov |

Key Intermediate in the Development of Antiviral Agents

The thiazole nucleus is a recognized pharmacophore in the design of antiviral drugs. mdpi.comjocpr.com Derivatives of this compound have been instrumental as intermediates in the synthesis of compounds with potential antiviral activity. nih.gov Research has shown that novel aminothiazole derivatives can exhibit significant antiviral effects, for instance, against influenza A strains. nih.gov

One study highlighted a compound with a 4-trifluoromethylphenyl substituent on the thiazole ring, synthesized from an aminothiazole precursor, which demonstrated antiviral activity comparable to established drugs like oseltamivir (B103847) and amantadine. nih.gov The synthesis of these antiviral candidates often involves multi-step sequences where the aminothiazole core is modified to explore structure-activity relationships. nih.govresearchgate.net The versatility of the 2-aminothiazole (B372263) structure allows for the introduction of various substituents, which can modulate the compound's biological activity and pharmacokinetic properties. nih.govresearchgate.net

Building Block for Novel Thiazole-Based Heterocyclic Systems

This compound is a fundamental building block for constructing a variety of more complex heterocyclic systems. apolloscientific.co.uksigmaaldrich.com The reactivity of the amino group and the thiazole ring itself allows for participation in cyclization reactions to form fused or linked heterocyclic structures. enamine.net

For example, 2-aminothiazoles can react with various bis-electrophiles to create fused ring systems. enamine.net The Hantzsch synthesis is a classic method for forming the thiazole ring itself, often from α-haloketones and thiourea, but modern variations have been developed to be more environmentally friendly. jocpr.com Once formed, the 2-aminothiazole can undergo further reactions. For instance, reaction with α-chloroacetylchloride can lead to the formation of pyrrole (B145914) derivatives. rsc.org These synthetic strategies expand the chemical space accessible from simple thiazole precursors, leading to novel scaffolds for drug discovery. organic-chemistry.org

Contribution to the Development of Innovative Active Pharmaceutical Ingredients (APIs) Scaffolds

The this compound moiety serves as a critical scaffold in the development of innovative Active Pharmaceutical Ingredients (APIs). nih.gov Its structural features, including the aromatic thiazole ring and the reactive amino group, make it a privileged structure in medicinal chemistry. sigmaaldrich.com This scaffold has been incorporated into molecules targeting a range of diseases.

A significant example is its use in the synthesis of BPR1K871, a multi-kinase inhibitor investigated for the treatment of acute myeloid leukemia and solid tumors. acs.orgresearchgate.net In this context, a protected form of a 5-(2-aminoethyl)thiazol-2-amine (B1282503) derivative was a key intermediate. acs.orgacs.org The development of this clinical candidate involved optimizing the synthetic route to produce the thiazole intermediate on a large scale, highlighting its industrial relevance. acs.orgacs.org The thiazole scaffold's ability to be readily modified allows for the fine-tuning of a compound's pharmacological profile, including potency and selectivity. nih.gov

Scaffolds in Medicinal Chemistry Research and Drug Discovery

The inherent biological activities of thiazole-containing compounds make them attractive scaffolds for medicinal chemistry research and drug discovery.

Exploration of Thiazole Derivatives as Potent Pharmacophores

The thiazole ring is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. jetir.org Derivatives of this compound are explored as potent pharmacophores due to the diverse biological activities associated with the thiazole nucleus, including antimicrobial, anticancer, and enzyme inhibitory properties.

The integration of the thiazole motif with other chemical groups can create powerful pharmacophores. For instance, thiazole derivatives have been investigated as inhibitors of phosphodiesterase type 5 (PDE5), an enzyme implicated in conditions like erectile dysfunction. The structural versatility of the this compound scaffold allows for systematic modifications to optimize interactions with biological targets. This exploration is crucial in the hit-to-lead and lead optimization phases of drug discovery, where researchers aim to enhance the potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| BPR1K871 |

| 3-chlorophenyl isocyanate |

| Oseltamivir |

| Amantadine |

| α-chloroacetylchloride |

| Thiourea |

| 2-(2-benzamido)ethyl-4-phenylthiazole |

| Suramin |

| Melarsoprol |

| Pentamidine |

| Nifurtimox |

| Eflornithine |

| Fexinidazole |

| SCYX-7158 |

| Nitazoxanide |

| Niclosamide |

Development of Compounds with Broad Biological Activity

The thiazole ring is a key structural motif in numerous pharmacologically active compounds, and derivatives of this compound are no exception. Research has demonstrated that modifying this core structure can produce compounds with a diverse range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. nanobioletters.comlookchem.cn The ethyl group at the 5-position and the amino group at the 2-position serve as key points for chemical modification, influencing the compound's solubility, reactivity, and interaction with biological targets.

Antimicrobial Activity: Thiazole derivatives have shown considerable promise as antimicrobial agents. nanobioletters.com Studies on various substituted thiazol-2-amine compounds have revealed significant activity against both bacterial and fungal pathogens. nanobioletters.comnih.gov For instance, certain novel 2-(benzyl(substituted phenyl)amino)-5-(substituted benzylidene)thiazol-4(5H)-one derivatives have demonstrated potent antimicrobial effects. nanobioletters.com Similarly, aminothiazole derivatives have been investigated for their efficacy against fungal pathogens like Histoplasma capsulatum and Cryptococcus neoformans, with one compound, 41F5, showing a particularly low minimum inhibitory concentration (MIC) of 0.4-0.8 µM. nih.gov

Anticancer Activity: The development of thiazole-based compounds as anticancer agents is an active area of research. nih.gov Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. nih.gov For example, a series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives were synthesized and evaluated for their in-vitro anticancer activity against colon (HCT-116, HT-29) and liver (HepG2) cancer cell lines, with some compounds showing promising results. nih.gov Specifically, compounds 4c and 4d in one study showed potent activity against the HepG2 cell line with IC₅₀ values of 2.94 ± 0.62 µM and 2.31 ± 0.43 µM, respectively. nih.gov Other research has focused on the ability of thiazole derivatives to inhibit cancer cell migration and invasion, which are critical steps in metastasis. acs.orgnih.gov

Anti-inflammatory Activity: Thiazole-containing compounds are also recognized for their anti-inflammatory potential. rjeid.comnih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX). nih.gov For example, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and found to be potent and selective inhibitors of the COX-2 enzyme.

Table 1: Biological Activities of Selected this compound Derivatives

| Derivative Class | Biological Activity | Research Finding | Reference(s) |

|---|---|---|---|

| 5-Benzyl-substituted aminothiazoles | Antifungal | Active against Histoplasma capsulatum and Cryptococcus neoformans, with the most active compound showing an MIC of 0.4-0.8 µM. | nih.gov |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazoles | Anticancer | Exhibited potent activity against HepG2 liver cancer cells, with IC₅₀ values as low as 2.31 µM. | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amines | Anti-inflammatory | Acted as selective COX-2 inhibitors with high selectivity indices. | |

| Thiazol-2-amine derivatives | Antimicrobial | Showed broad-spectrum activity against various bacterial and fungal strains. | nanobioletters.com |

Studies on the Modulation of Biochemical Pathways

Derivatives of this compound serve as valuable molecular probes for studying and modulating biochemical pathways. Their ability to interact specifically with enzymes and receptors allows researchers to investigate the roles of these proteins in cellular processes.